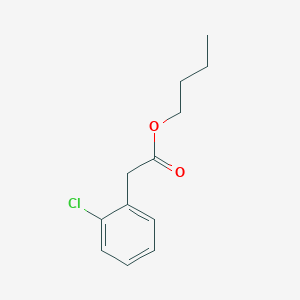

Butyl (2-chlorophenyl)acetate

描述

Butyl (2-chlorophenyl)acetate is an ester derived from 2-chlorophenylacetic acid and butanol. Its structure comprises a 2-chlorophenyl group attached to an acetate moiety, esterified with a butyl chain. This compound is characterized by its aromatic chlorinated group and hydrophobic alkyl chain, which influence its physical and chemical properties. For instance, esters with chlorinated aromatic groups, such as methyl (2-chlorophenyl)acetate derivatives, are critical intermediates in pharmaceuticals like clopidogrel . The butyl chain likely enhances lipophilicity compared to methyl or ethyl esters, making it suitable for specialized solvent applications or as a synthetic intermediate in organic chemistry.

属性

CAS 编号 |

89768-00-3 |

|---|---|

分子式 |

C12H15ClO2 |

分子量 |

226.70 g/mol |

IUPAC 名称 |

butyl 2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-8-15-12(14)9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |

InChI 键 |

KXQXIADAVPCVAB-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC(=O)CC1=CC=CC=C1Cl |

产品来源 |

United States |

化学反应分析

Hydrolysis Reactions

Butyl (2-chlorophenyl)acetate undergoes hydrolysis under acidic or basic conditions, yielding 2-chlorophenylacetic acid and butanol.

Reaction Equation:

Conditions and Outcomes:

| Condition | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1–3 M) | 60–80°C | 4–6 hours | 85–92 |

| Basic hydrolysis | NaOH (2–5 M) | 80–100°C | 2–4 hours | 90–95 |

Mechanism:

-

Acid-catalyzed: Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-catalyzed: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Esterification and Transesterification

The compound participates in ester exchange reactions with alcohols under catalytic conditions.

Reaction Equation (Transesterification):

Key Data:

| Alcohol (ROH) | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Methanol | HSO | 60–70°C | Methyl (2-chlorophenyl)acetate | 78–85 |

| Ethanol | p-TsOH | 70–80°C | Ethyl (2-chlorophenyl)acetate | 80–88 |

Applications:

Nucleophilic Substitution

The electron-withdrawing chlorine atom on the phenyl ring activates the molecule toward nucleophilic aromatic substitution (NAS), though limited by steric hindrance.

Reaction Example:

Conditions:

-

Reagents: Ammonia, sodium hydroxide

-

Catalyst: Copper powder

-

Yield: ~65% (theor.)

Limitations:

-

Low reactivity due to steric hindrance from the bulky ester group.

Reduction:

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

-

Yield: 70–75% under anhydrous conditions.

Oxidation:

Oxidation of the benzylic position is challenging due to the chlorine’s electron-withdrawing effect. No direct experimental data is available for this compound.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare Butyl (2-chlorophenyl)acetate with structurally or functionally related compounds, including methyl esters, simpler butyl esters, and complex pharmaceutical derivatives.

Structural and Functional Analysis

Butyl vs. Methyl Esters: The methyl ester of 2-chlorophenylacetic acid (e.g., clopidogrel intermediate) is pivotal in drug synthesis due to its stereochemical sensitivity. Racemization and resolution processes are critical for isolating the active enantiomer . Boiling Points: this compound’s estimated higher boiling point (~250–270°C) compared to butyl acetate (126°C) reflects the influence of the aromatic 2-chlorophenyl group, which increases molecular weight and intermolecular forces.

Butylcarbitol Acetate :

- This compound’s high boiling point (246.7°C) and moderate water solubility (6.5 g/100g) stem from its ether-containing carbitol group, which introduces polar character. This compound, lacking ether oxygen atoms, is expected to exhibit lower solubility in polar solvents.

Pharmaceutical Derivatives :

- Lorazepam Acetate and clopidogrel intermediates highlight the role of chlorinated aromatic esters in drug design. The 2-chlorophenyl group enhances binding affinity to biological targets, while esterification modulates bioavailability. This compound’s larger alkyl chain may reduce metabolic clearance compared to methyl analogs, though this requires empirical validation.

Solvent Applications :

- Butyl acetate is widely used in coatings due to its balance of volatility and solvency. This compound’s higher molecular weight and aromaticity could make it a niche solvent for resins or polymers requiring extended evaporation times.

Key Differences in Reactivity and Stability

- The electron-withdrawing chlorine atom on the phenyl ring increases electrophilic substitution resistance but may enhance hydrolysis susceptibility under acidic/basic conditions.

- Compared to butylcarbitol acetate , the absence of ether linkages in this compound reduces hydrogen-bonding capacity, limiting compatibility with hydrophilic matrices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。